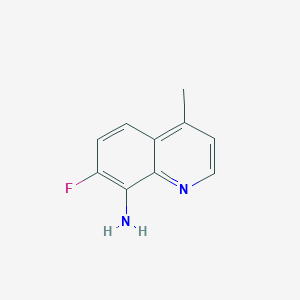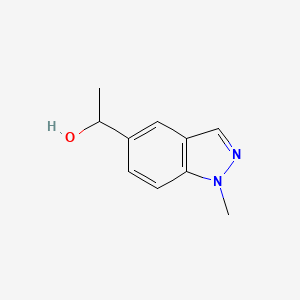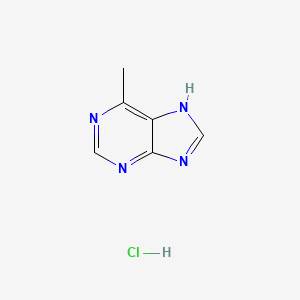
2-(1-Methyl-1H-indol-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methyl-1H-indol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-5-yl)ethan-1-amine can be achieved through several methods. One common method involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to the amino group .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multi-step synthesis processes that include the formation of the indole ring system followed by functionalization to introduce the desired substituents. These methods typically require the use of various catalysts and reagents to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-methyl-1H-indol-5-yl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indoline derivatives .
Aplicaciones Científicas De Investigación
2-(1-methyl-1H-indol-5-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various indole-based compounds.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(1-methyl-1H-indol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(1-methyl-1H-indol-5-yl)ethan-1-amine include other indole derivatives such as:
- 2-(5-methoxy-1H-indol-3-yl)ethan-1-amine
- 2-(1H-indol-5-yl)ethan-1-amine
- 2-(3,4-dichlorophenyl)ethan-1-amine
Uniqueness
What sets 2-(1-methyl-1H-indol-5-yl)ethan-1-amine apart from other similar compounds is its specific substitution pattern on the indole ring, which can lead to unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H14N2 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-(1-methylindol-5-yl)ethanamine |
InChI |
InChI=1S/C11H14N2/c1-13-7-5-10-8-9(4-6-12)2-3-11(10)13/h2-3,5,7-8H,4,6,12H2,1H3 |
Clave InChI |
AWOSDFBXVSOLNF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C=CC(=C2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11914347.png)
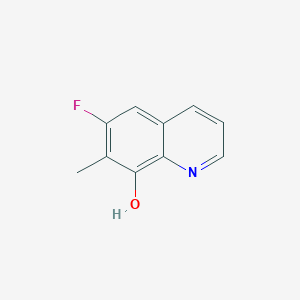
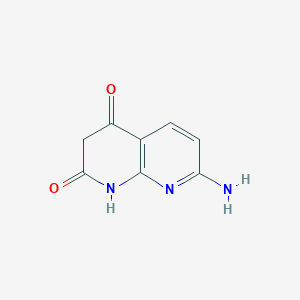
![7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11914352.png)

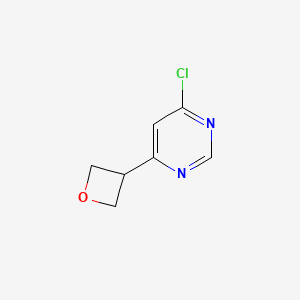
![2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B11914368.png)
![6-Chloroimidazo[1,2-a]pyridin-5-amine](/img/structure/B11914372.png)


